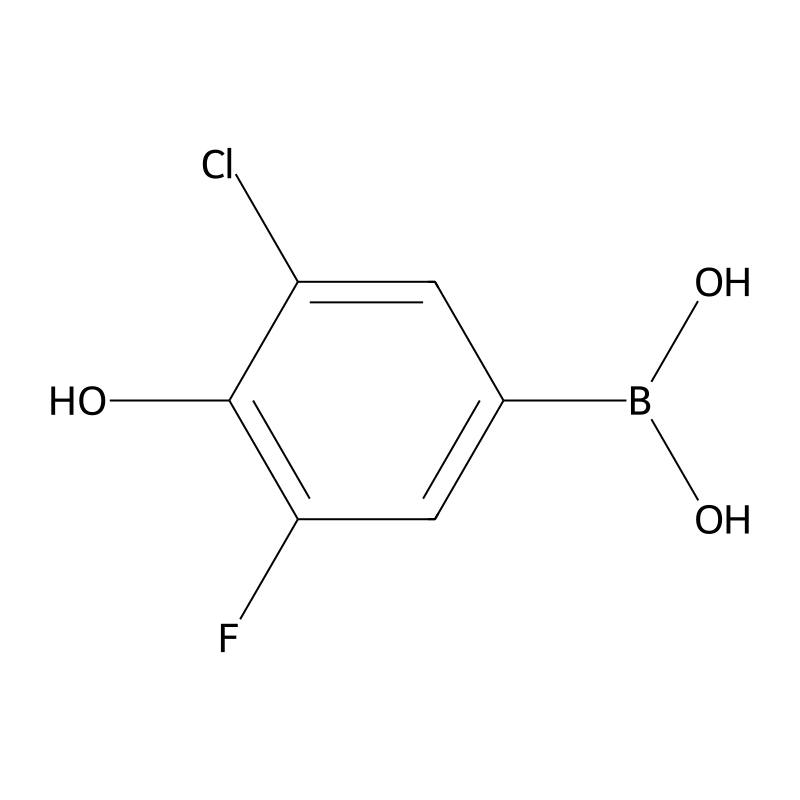(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenolic structure. This compound features three notable substituents on the aromatic ring: a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a hydroxy group at the 4-position. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it a valuable component in various
The reactivity of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is primarily associated with its boronic acid moiety. Key reactions include:
- Formation of Boronate Esters: The compound can react with diols to form stable boronate esters, which are useful in organic synthesis and bioconjugation.
- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds.
- Acid-Base Reactions: The boronic acid can act as a Lewis acid, interacting with bases or nucleophiles, which can lead to various substitution reactions.
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid has been investigated for its biological properties. Compounds containing boronic acids often exhibit:
- Anticancer Activity: Boronic acids have shown potential in inhibiting proteasome activity, which is crucial for cancer cell survival. This compound may target specific cancer-related pathways.
- Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development against metabolic disorders.
Several synthetic routes exist for preparing (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid:
- Direct Boronation: Starting from 3-chloro-5-fluoro-4-hydroxyphenol, the compound can be synthesized by reacting with boron reagents such as boron trifluoride etherate or trimethyl borate under appropriate conditions.
- Suzuki Coupling: This method involves coupling an appropriate aryl halide with a boronate precursor in the presence of a palladium catalyst.
- Hydrolysis of Boronate Esters: If a boronate ester is available, hydrolysis can yield the desired boronic acid.
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid finds applications in several fields:
- Pharmaceuticals: As a building block for drug synthesis, particularly in developing anticancer agents and enzyme inhibitors.
- Bioconjugation: Used in labeling biomolecules due to its ability to form stable complexes with diols.
- Sensors: Its interaction with sugars and other diols makes it useful in developing biosensors for glucose detection.
Studies on the interactions of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid focus on its binding affinity with biological targets:
- Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential as an inhibitor or modulator of enzymatic activity.
- Cellular Uptake Studies: Understanding how this compound enters cells and its subsequent biological effects is crucial for evaluating its therapeutic potential.
Similar compounds include various substituted phenylboronic acids that share structural characteristics but differ in substituents or functional groups. Here are some examples:
| Compound Name | Substituents | Unique Features |
|---|---|---|
| 4-Hydroxyphenylboronic Acid | Hydroxy group at para position | Commonly used in drug development and bioconjugation. |
| 3-Fluorophenylboronic Acid | Fluorine at meta position | Exhibits different reactivity compared to chlorine-substituted analogs. |
| 2-Chlorophenylboronic Acid | Chlorine at ortho position | Known for its application in organic synthesis and catalysis. |
The uniqueness of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid lies in its specific combination of halogen and hydroxy substituents, which may influence its reactivity and biological activity differently than other phenylboronic acids.








